2-Methoxy-5-(piperidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-piperidin-1-yl-benzoic acid is a chemical compound with the molecular formula C13H17NO3. It is often used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a methoxy group and a piperidinyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-piperidin-1-yl-benzoic acid typically involves the reaction of 2-methoxybenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-piperidin-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield 2-hydroxy-5-piperidin-1-yl-benzoic acid, while reduction of the carboxylic acid group would yield 2-methoxy-5-piperidin-1-yl-benzyl alcohol.
Scientific Research Applications
2-Methoxy-5-piperidin-1-yl-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-methoxy-5-piperidin-1-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the piperidinyl group, making it less versatile in terms of interactions.
5-Piperidin-1-yl-benzoic acid: Lacks the methoxy group, which reduces its ability to participate in certain types of interactions.
2-Hydroxy-5-piperidin-1-yl-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interactions.
Uniqueness
2-Methoxy-5-piperidin-1-yl-benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1011366-26-9 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-methoxy-5-piperidin-1-ylbenzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-5-10(9-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
IICPEBHWLVCILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.